Benzyl-(2-fluoro-benzyl)-amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

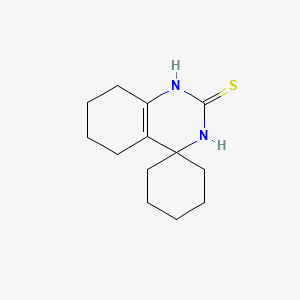

Benzyl-(2-fluoro-benzyl)-amine, also known as 2-fluoro-benzyl-benzylamine, is a type of substituted amine and a key intermediate in synthetic organic chemistry. It is used for the synthesis of various compounds and can be easily obtained from commercially available benzyl amine. The structure of 2-fluoro-benzyl-benzylamine is C7H9FN and it is a colorless liquid with a boiling point of 102-103°C and a melting point of -45°C.

科学的研究の応用

- Field : Applied Microbiology and Biotechnology .

- Application : Fluorinated compounds are widely used in molecular imaging, pharmaceuticals, and materials. The introduction of fluorine atoms into organic compound molecules can give these compounds new functions and make them have better performance .

- Methods : The research progress of enzymatic synthesis of fluorinated compounds is summarized since 2015, including cytochrome P450 enzymes, aldolases, fluoroacetyl coenzyme A thioesterases, lipases, transaminases, reductive aminases, purine nucleoside phosphorylases, polyketide synthases, fluoroacetate dehalogenases, tyrosine phenol-lyases, glycosidases, fluorinases, and multienzyme system .

- Results : The direct formation of the C-F bond by fluorinase is the most effective and promising method. The structure and catalytic mechanism of fluorinase are introduced to understand fluorobiochemistry .

- Field : Crystallography .

- Application : This compound is used in crystal structure studies .

- Methods : The crystal structure of the title compound, C11H11FO2, was studied. The methine CH forms an intra-molecular hydrogen bond with the carboxyl- O atom .

- Results : The molecules form dimers through hydrogen bonding between carboxyl- groups. These dimers are linked to each other by C - H⋯O contacts between the benzene and carbonyl groups of adjoining molecules .

- Field : Organic Chemistry .

- Application : Reactions that occur at the benzylic position are very important for synthesis problems .

- Methods : The free radical bromination of alkyl benzenes is one of the reactions that occur at the benzylic position .

- Results : This reaction involves a benzene ring and an alkyl group attached to that .

Enzymatic Synthesis of Fluorinated Compounds

(E)-2-(2-Fluoro-benzyl-idene)butanoic Acid

Reactions at the Benzylic Position

- Field : Medicinal Chemistry .

- Application : 2-Fluorobenzylamine was used in the synthesis of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, which has anticonvulsant activity .

- Methods : The specific methods of synthesis are not detailed in the source, but it would typically involve a series of organic reactions to form the desired compound .

- Results : The resulting compound, 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, demonstrated anticonvulsant activity .

- Field : Organic Chemistry .

- Application : 2-Fluorobenzylamine was also used in the synthesis and study of the structure-activity relationship of a series of substituted spirohydantoins .

- Methods : The specific methods of synthesis are not detailed in the source, but it would typically involve a series of organic reactions to form the desired compound .

- Results : The resulting series of substituted spirohydantoins were synthesized and their structure-activity relationships were studied .

- Field : Crystallography .

- Application : 2-Fluorobenzyl chloride, a compound similar to “Benzyl-(2-fluoro-benzyl)-amine”, is used in crystal structure studies .

- Methods : The crystal structure of the compound is studied using various crystallographic techniques .

- Results : The structure, properties, spectra, suppliers and links for 2-Fluorobenzyl chloride were determined .

Synthesis of Anticonvulsant Compounds

Synthesis of Spirohydantoins

Use in Crystallography

- Field : Medicinal Chemistry .

- Application : 2-Fluorobenzylamine was used in the synthesis of 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, which has anticonvulsant activity .

- Methods : The specific methods of synthesis are not detailed in the source, but it would typically involve a series of organic reactions to form the desired compound .

- Results : The resulting compound, 9-(2-fluorobenzyl)-6-(methylamino)-9H-purine, demonstrated anticonvulsant activity .

- Field : Organic Chemistry .

- Application : 2-Fluorobenzylamine was also used in the synthesis and study of the structure-activity relationship of a series of substituted spirohydantoins .

- Methods : The specific methods of synthesis are not detailed in the source, but it would typically involve a series of organic reactions to form the desired compound .

- Results : The resulting series of substituted spirohydantoins were synthesized and their structure-activity relationships were studied .

- Field : Crystallography .

- Application : 2-Fluorobenzyl chloride, a compound similar to “Benzyl-(2-fluoro-benzyl)-amine”, is used in crystal structure studies .

- Methods : The crystal structure of the compound is studied using various crystallographic techniques .

- Results : The structure, properties, spectra, suppliers and links for 2-Fluorobenzyl chloride were determined .

Synthesis of Anticonvulsant Compounds

Synthesis of Spirohydantoins

Use in Crystallography

特性

IUPAC Name |

N-[(2-fluorophenyl)methyl]-1-phenylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14FN/c15-14-9-5-4-8-13(14)11-16-10-12-6-2-1-3-7-12/h1-9,16H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PHIOLPRORSUAGJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNCC2=CC=CC=C2F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14FN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90355637 |

Source

|

| Record name | Benzyl-(2-fluoro-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

215.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzyl-(2-fluoro-benzyl)-amine | |

CAS RN |

69875-87-2 |

Source

|

| Record name | Benzyl-(2-fluoro-benzyl)-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90355637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298760.png)

![4-[(4,6-Dimethylpyrimidin-2-yl)amino]benzoic acid](/img/structure/B1298761.png)